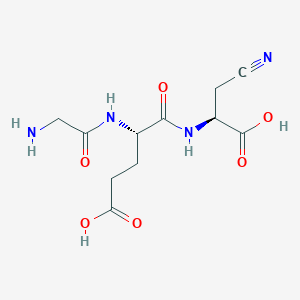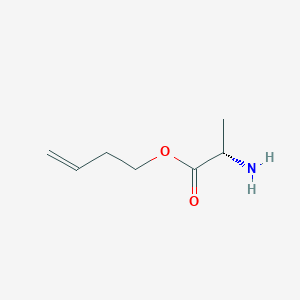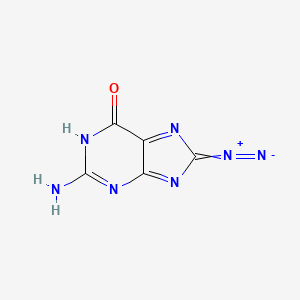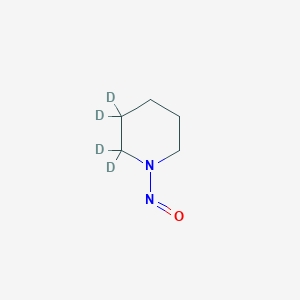
2,2,3,3-tetradeuterio-1-nitrosopiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetradeuterio-1-nitrosopiperidine is a deuterated derivative of 1-nitrosopiperidine. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2 and 3 positions of the piperidine ring. Deuterium, a stable isotope of hydrogen, is often used in chemical research to study reaction mechanisms and kinetics due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetradeuterio-1-nitrosopiperidine typically involves the deuteration of 1-nitrosopiperidine. This can be achieved through a series of steps:
Deuteration of Piperidine: Piperidine is first deuterated at the 2 and 3 positions using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Nitrosation: The deuterated piperidine is then subjected to nitrosation using nitrous acid (HNO2) or a nitrosating agent like sodium nitrite (NaNO2) in an acidic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of piperidine are deuterated using deuterium gas in industrial reactors.
Continuous Nitrosation: The deuterated piperidine is continuously fed into a nitrosation reactor where it reacts with nitrosating agents under controlled conditions to produce the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetradeuterio-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted piperidine derivatives.
Applications De Recherche Scientifique
2,2,3,3-Tetradeuterio-1-nitrosopiperidine has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to the presence of deuterium.
Biology: Employed in metabolic studies to understand the behavior of nitrosamines in biological systems.
Medicine: Investigated for its potential role in drug development and as a model compound for studying nitrosamine toxicity.
Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,3,3-tetradeuterio-1-nitrosopiperidine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential biological effects. The presence of deuterium can influence the rate of these interactions due to the kinetic isotope effect, providing insights into reaction mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nitrosopiperidine: The non-deuterated analog of 2,2,3,3-tetradeuterio-1-nitrosopiperidine.
2,2,6,6-Tetradeuterio-1-nitrosopiperidine: Another deuterated derivative with deuterium at different positions.
N-Nitrosopiperidine-D4: A similar compound with deuterium substitution.
Uniqueness
This compound is unique due to its specific deuterium substitution pattern, which can provide distinct insights into reaction mechanisms and kinetics compared to other deuterated or non-deuterated analogs.
Propriétés
Formule moléculaire |
C5H10N2O |
|---|---|
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
2,2,3,3-tetradeuterio-1-nitrosopiperidine |
InChI |
InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i2D2,4D2 |
Clé InChI |
UWSDONTXWQOZFN-BYUTVXSXSA-N |
SMILES isomérique |
[2H]C1(CCCN(C1([2H])[2H])N=O)[2H] |
SMILES canonique |
C1CCN(CC1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



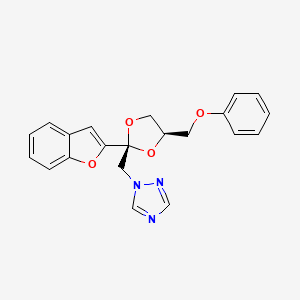

![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
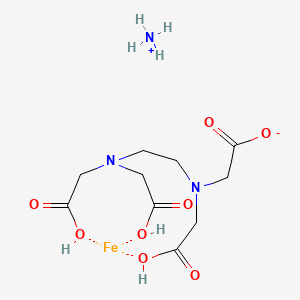

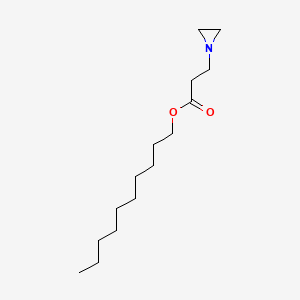
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)
